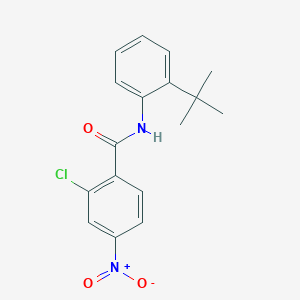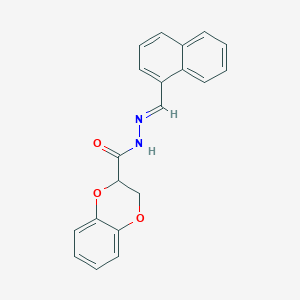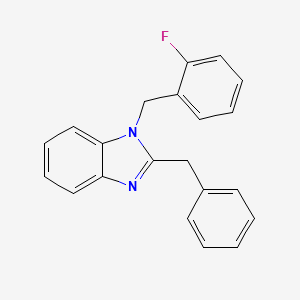![molecular formula C15H10F5NO2 B5713199 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as DFB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, anti-cancer, and analgesic agent. In
Mecanismo De Acción
The mechanism of action of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the inhibition of various enzymes and signaling pathways. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also inhibits the activity of COX-2, which reduces inflammation. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been found to induce apoptosis in cancer cells, which can lead to the death of cancer cells. Additionally, it has been shown to have analgesic properties by inhibiting the activity of nociceptive neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its pharmacological properties, making it a well-established compound for research. However, there are also limitations to using 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, more research is needed to fully understand the toxicity and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Direcciones Futuras
There are several future directions for the research of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide. One potential direction is to study its potential as an anti-inflammatory and analgesic agent for the treatment of pain and inflammation. Another direction is to study its potential as an anti-cancer agent for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action and safety of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide.
Métodos De Síntesis
The synthesis of 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide as a white solid with a high purity.
Aplicaciones Científicas De Investigación
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential pharmacological properties. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been found to have analgesic properties by inhibiting the activity of nociceptive neurons.
Propiedades
IUPAC Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17)23-12-3-1-2-9(8-12)13(22)21-11-6-4-10(5-7-11)15(18,19)20/h1-8,14H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEAQUKAGVWSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)




